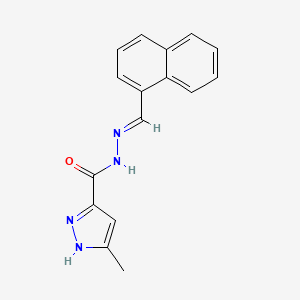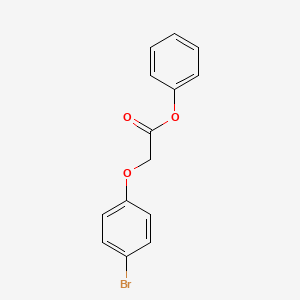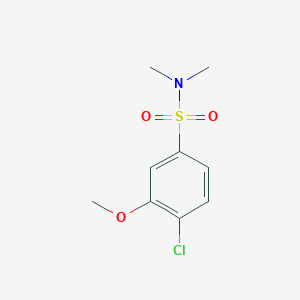![molecular formula C14H10N4O5S B5550450 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B5550450.png)
2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives similar to "2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-nitrophenyl)acetamide" involves multiple steps, including the conversion of aryl/aralkyl organic acids into corresponding esters, hydrazides, and finally, oxadiazole-thiols. The target compounds are then synthesized through reactions involving these oxadiazole-thiols with different phenyl acetamide derivatives possessing a fluorine atom, highlighting the chemical versatility and complexity of these compounds (Gul et al., 2017).
Molecular Structure Analysis
The molecular structure of these compounds, characterized by features like the oxadiazole ring and the presence of a furyl group, contributes to their biological activity. Techniques such as IR, NMR, and mass spectrometry are commonly used for structural elucidation, providing insights into the arrangement of atoms and functional groups that define their reactivity and interaction with biological targets.
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including nitroreduction and the formation of guanosine adducts, indicative of their potential metabolic activation and binding to macromolecules. The metabolic pathways and reactivity of these compounds, such as the reduction mediated by NADPH:cytochrome c reductase, are critical for understanding their biological effects and potential toxicity (Mattammal et al., 1985).
Physical Properties Analysis
The physical properties of these compounds, including melting points and solubility, play a significant role in their pharmacokinetic behavior and application potential. Such properties are essential for designing compounds with desirable biological activity and minimal off-target effects.
Chemical Properties Analysis
The chemical properties, such as reactivity towards various biological molecules and stability under physiological conditions, are pivotal in determining the therapeutic potential and safety profile of these compounds. Studies focusing on their antimicrobial and hemolytic activity reveal a spectrum of activity against different microbial species, underscoring the importance of chemical properties in drug design (Gul et al., 2017).
科学的研究の応用
Antituberculosis Activity
Compounds related to 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-nitrophenyl)acetamide have been synthesized and tested against Mycobacterium tuberculosis. For example, alpha-[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio]acetamide and its derivatives demonstrate promising antituberculosis properties, highlighting the potential of these compounds in treating tuberculosis infections (Mir, Siddiqui, & Comrie, 1991).
Carcinogenicity and Mutagenicity
Research on 5-nitrofurans with heterocyclic substituents, including compounds similar to the one of interest, has shown a significant incidence of tumors in experimental models. These findings indicate the carcinogenic potential of such compounds, which is critical for evaluating the safety of chemical agents (Cohen, Ertürk, von Esch, Corvetti, & Bryan, 1975).
Antibacterial Activities
Compounds structurally related to this compound have demonstrated strong antibacterial activities, particularly against Staphylococcus aureus. This suggests their potential use in developing new antibacterial agents to combat infections (Hirao, Kato, & Hirota, 1971).
特性
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5S/c19-12(15-9-3-1-4-10(7-9)18(20)21)8-24-14-17-16-13(23-14)11-5-2-6-22-11/h1-7H,8H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSUKJUPYOJIEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R*,5R*)-6-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5550373.png)

![6-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5550386.png)
![3,6-dimethyl-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5550389.png)

![6-(2-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5550421.png)
![2,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550432.png)


![N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5550455.png)
![2-hydroxy-N'-{[5-(2-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5550465.png)
![1-(4-ethyl-5-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5550473.png)
![2-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5550486.png)
![5-acetyl-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-2-thiophenecarboxamide hydrochloride](/img/structure/B5550492.png)